molecular formula C13H10N4O2 B1628456 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide CAS No. 864685-39-2

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide

Cat. No.: B1628456
CAS No.: 864685-39-2
M. Wt: 254.24 g/mol
InChI Key: ZKCPEIGGOQUNFN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with benzoyl chloride under basic conditions to form the benzamide intermediate. This intermediate then undergoes cyclization with formamide to yield the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, alkyl halides

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrazine: Contains a pyrazine ring fused with the imidazole ring.

    Imidazo[1,2-a]thiazole: Features a thiazole ring fused with the imidazole ring.

Uniqueness

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide is unique due to its specific substitution pattern and the presence of the hydroxy group, which can enhance its biological activity and solubility. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-hydroxy-5-imidazo[1,2-a]pyrimidin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-12(19)9-6-8(2-3-11(9)18)10-7-17-5-1-4-15-13(17)16-10/h1-7,18H,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCPEIGGOQUNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC(=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590182
Record name 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-39-2
Record name 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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